An In-depth Technical Guide to the Chemical Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid
An In-depth Technical Guide to the Chemical Properties of 5-(1H-Imidazol-4-yl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(1H-Imidazol-4-yl)pentanoic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development due to its structural similarity to endogenous compounds and known pharmacophores. This technical guide provides a comprehensive overview of its chemical properties, potential biological activities, and methodologies for its study. While detailed experimental data for this specific molecule is limited in publicly available literature, this document compiles the existing information and provides context based on closely related analogs.
Chemical and Physical Properties
Quantitative data for 5-(1H-Imidazol-4-yl)pentanoic acid is sparse. The most reliably reported data is for its hydrochloride salt. The properties of the free acid and its isomers are included for comparison.
| Property | 5-(1H-Imidazol-4-yl)pentanoic acid hydrochloride | 5-(1H-imidazol-1-yl)pentanoic acid | 5-(1H-imidazol-2-yl)pentanoic acid |
| CAS Number | 1297344-72-9[1] | 68887-65-0 | Not Available |
| Molecular Formula | C₈H₁₃ClN₂O₂ | C₈H₁₂N₂O₂ | C₈H₁₂N₂O₂ |
| Molecular Weight | 204.65 g/mol | 168.19 g/mol | 168.19 g/mol |
| Melting Point | 173-174 °C[1] | 173-174 °C (as hydrochloride salt) | Not Available |
| Appearance | Powder[1] | Colorless needles (crystallized from ethanol-water) | Not Available |
| Storage Temperature | Room Temperature[1] | Not Available | Not Available |
Synthesis and Characterization
Hypothetical Experimental Protocol: Synthesis
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Protection of Imidazole: The 1H-imidazole nitrogen of 4-bromo-1H-imidazole is protected, for example, with a trityl or tosyl group, to prevent N-alkylation.
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Grignard Formation: The protected 4-bromo-1H-imidazole is converted to a Grignard reagent by reacting with magnesium turnings in an anhydrous ether solvent like THF.
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Alkylation: The Grignard reagent is then reacted with a suitable electrophile, such as ethyl 5-bromopentanoate, in an SN2 reaction to form the carbon-carbon bond.
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Deprotection and Hydrolysis: The protecting group is removed under appropriate conditions (e.g., acid for trityl). The ester is then hydrolyzed to the carboxylic acid, typically using aqueous base followed by acidic workup.
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Purification: The final product would be purified by recrystallization or column chromatography.
Characterization Techniques
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify functional groups such as the carboxylic acid and imidazole ring.
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Elemental Analysis: To determine the elemental composition.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of 5-(1H-Imidazol-4-yl)pentanoic acid are not prominent in the literature. However, its structural features suggest potential interactions with biological targets, particularly those related to histamine metabolism and signaling.
Histamine Metabolism
5-(1H-Imidazol-4-yl)pentanoic acid is a longer-chain homolog of imidazole-4-acetic acid, a key metabolite of histamine. Histamine is metabolized by diamine oxidase to imidazoleacetaldehyde, which is then oxidized to imidazole-4-acetic acid. This metabolic relationship suggests that 5-(1H-Imidazol-4-yl)pentanoic acid could potentially interact with enzymes involved in histamine degradation or act as a mimic of histamine metabolites.
Histamine H3 Receptor Antagonism
The imidazole ring is a key pharmacophore for ligands of histamine receptors. In particular, many antagonists of the histamine H3 receptor, an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, feature an imidazole core connected to a lipophilic side chain. Given its structure, 5-(1H-Imidazol-4-yl)pentanoic acid could be investigated as a potential histamine H3 receptor antagonist. Antagonism of this receptor is a therapeutic strategy being explored for cognitive disorders and other neurological conditions.
Conclusion
5-(1H-Imidazol-4-yl)pentanoic acid represents a molecule of interest for further investigation, particularly in the context of neuropharmacology and metabolic studies. The current body of knowledge is limited, and further research is required to fully elucidate its chemical properties, develop robust synthetic methods, and characterize its biological activity. The information provided in this guide serves as a foundation for researchers to design and conduct such studies.
